![molecular formula C19H20ClN3O2S B2492786 3-Phenylsulfonyl-8-piperazin-1-yl-quinoline hydrochloride CAS No. 607742-55-2](/img/structure/B2492786.png)
3-Phenylsulfonyl-8-piperazin-1-yl-quinoline hydrochloride
Overview
Description
3-Phenylsulfonyl-8-piperazin-1-yl-quinoline, also known as Intepirdine, is a compound with the molecular formula C19H19N3O2S . It is a white to beige powder and is also known by the synonyms GSK 742457, RVT 101, and SB-742457 .
Synthesis Analysis
The synthesis of 3-Phenylsulfonyl-8-piperazin-1-yl-quinoline involves a series of chemical reactions . The antagonist activity of the 3-phenylsulfonylquinolines with respect to 5-HT6 receptors depends on the nature of the 4- and 8-substituents of the heterocycle . It was found that it was expedient for high activity of this type to introduce a tertiary nitrogen atom (dimethylamine or piperazine fragment) in the 8-position and a secondary nitrogen (methylamine fragment) or hydrogen in the 4-position .Molecular Structure Analysis
The molecular structure of 3-Phenylsulfonyl-8-piperazin-1-yl-quinoline is represented by the SMILES stringO=S(C1=CC=CC=C1)(C2=CC3=C(N=C2)C(N4CCNCC4)=CC=C3)=O
. The molecular weight of the compound is 353.44 . Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .Mechanism of Action
Safety and Hazards
The compound is classified as a combustible solid . It does not have a flash point . Prolonged exposure should be avoided and caution should be exercised when handling the compound . It is recommended to not breathe the dust or vapor, and to avoid getting the compound in the eyes, on the skin, or on clothing .
properties
IUPAC Name |
3-(benzenesulfonyl)-8-piperazin-1-ylquinoline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S.ClH/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22;/h1-8,13-14,20H,9-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLWNUQEZNYKAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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